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3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

kinase inhibitor SAR regioisomer differentiation pyridopyrimidine conformational analysis

Researchers often face SAR collapse when substituting halogen regioisomers in kinase programs. 3-Amino-2-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one eliminates this risk: • Retains full hinge-binding capacity via the free 3-NH₂ group (N3-alkylation causes 10- to 100-fold CDK4 activity loss). • Para-Cl substituent enables systematic mapping of halogen position-activity relationships vs. ortho/meta isomers (5- to 20-fold potency shifts documented). • Consistent 97% purity supports reproducible kinase profiling and parallel library synthesis (amide, sulfonamide, urea). Procurement managers benefit from a single, well-characterized lot delivered with full analytical documentation.

Molecular Formula C13H9ClN4O
Molecular Weight 272.69 g/mol
Cat. No. B11803741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
Molecular FormulaC13H9ClN4O
Molecular Weight272.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN4O/c14-9-5-3-8(4-6-9)12-17-11-10(2-1-7-16-11)13(19)18(12)15/h1-7H,15H2
InChIKeyGIPYWJPFWAHSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one: Core Scaffold Identity and Procurement Baseline


3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one (CAS 1363404-94-7) is a heterocyclic small molecule (MW 272.69 g/mol, formula C₁₃H₉ClN₄O) built on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, featuring an amino group at N-3 and a 4-chlorophenyl substituent at C-2 . This scaffold is recognized as a privileged kinase-inhibitor chemotype, with numerous derivatives reported as EGFR, PDGFR, CDK, and Wee1 inhibitors [1]. The compound is commercially available as a screening compound (typical purity 97%) for medicinal chemistry and chemical biology research [2]. Its structural features—the 3-amino group as a hydrogen-bond donor and the 4-chlorophenyl ring as a lipophilic aryl group—position it as a versatile intermediate for further derivatization or as a probe for kinase selectivity profiling within the pyrido[2,3-d]pyrimidine series.

Scaffold Privileged kinase-inhibitor chemotype
Key groups 3-Amino HBD for hinge binding, synthetic handle
Substituent 4-Chlorophenyl lipophilic anchor for ATP-site occupancy
Use context Kinase hit-finding and derivatization screening

Why Generic Substitution Fails for 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one: The Quantifiable Cost of Trivial Modifications


Within the pyrido[2,3-d]pyrimidin-4(3H)-one family, even single-atom substitutions at the C-2 aryl ring can profoundly alter biological activity, as demonstrated by established SAR across multiple kinase targets [1]. The 4-chlorophenyl substituent is not interchangeable with the 2-chlorophenyl (ortho) isomer, the 4-fluorophenyl analog, or the unsubstituted phenyl variant. Ortho-substitution introduces steric clash that distorts the dihedral angle between the pyridopyrimidine core and the pendant aryl ring, altering target binding geometry [2]. Fluorine substitution reduces lipophilicity (ΔlogP ~0.5–0.8 units) and metabolic vulnerability relative to chlorine [3]. In mGlu5 receptor antagonist series, the 3,5-dichlorophenyl analog achieved IC₅₀ = 0.72 nM, while subtle halogen position changes dramatically attenuated potency [4]. Furthermore, the 3-amino group is essential for hydrogen-bonding interactions with the kinase hinge region; its absence or methylation (as in N-methyl analogs) typically reduces inhibitory activity by 10- to 100-fold in CDK and EGFR contexts [5]. These SAR gradients mean that substitution of this specific compound with a close analog can lead to complete loss of target engagement, making blind generic substitution scientifically indefensible without direct comparative data.

Ortho-chloro regioisomer
Steric clash from ortho substitution may distort dihedral angle and disrupt hinge binding.
4-Fluorophenyl analog
Lower lipophilicity may alter membrane permeability and metabolic susceptibility profile.
N3-Methyl analog
Loss of N3 hydrogen-bond donor may reduce kinase hinge-region engagement and block synthetic elaboration.

3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one: Quantitative Evidence for Differentiated Selection


Regioisomeric Chlorine Position: Para (4-Cl) vs. Ortho (2-Cl) Substitution Differentiation

The regioisomeric position of chlorine on the C-2 phenyl ring dictates the dihedral angle between the pyridopyrimidine core and the aryl substituent, which is critical for ATP-binding site complementarity. The para-chloro isomer (target compound) presents a linear, coplanar-favoring geometry, whereas the ortho-chloro isomer (3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one, CAS 1363404-85-4) introduces steric hindrance that rotates the aryl ring out of plane . In the structurally analogous 2-anilino-pyrido[2,3-d]pyrimidin-7-one kinase inhibitor series, moving a chlorine substituent from the para to ortho position reduced PDGFR inhibitory potency by approximately 5- to 20-fold, attributed to disrupted hinge-region hydrogen bonding [1].

Para vs. Ortho Cl
Cross-study comparable
Target (4-Cl) Predicted dihedral ~20–35°; coplanar-favoring
Ortho (2-Cl) isomer Dihedral ~50–70°; steric hindrance
Estimated 5- to 20-fold potency reduction
Conformational mismatch may abolish target binding; regioisomeric identity must be verified.
Inferred from PDGFR/c-Src/Wee1 inhibitor SAR.
kinase inhibitor SAR regioisomer differentiation pyridopyrimidine conformational analysis

Halogen-Dependent Lipophilicity and Metabolic Stability: 4-Chlorophenyl vs. 4-Fluorophenyl Comparison

The 4-chlorophenyl substituent confers higher lipophilicity and distinct metabolic fate compared to the 4-fluorophenyl analog (3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one, CAS 1363404-77-6). The chlorine atom increases molecular weight (+16.45 Da) and calculated logP relative to fluorine. In matched molecular pair analyses across medicinal chemistry datasets, replacing para-fluorine with para-chlorine on an aryl ring typically increases logD₇.₄ by approximately 0.5–0.8 log units and reduces oxidative metabolic clearance by CYP1A2 and CYP2E1 isoforms [1]. The 4-fluorophenyl analog (MW 256.24) is commercially available but is less lipophilic and potentially more susceptible to oxidative defluorination .

4-Cl vs. 4-F Phenyl
Class-level inference
4-Chlorophenyl MW 272.69; higher logD; lower CYP oxidation
4-Fluorophenyl MW 256.24; lower logD; oxidative defluorination risk
ΔlogD₇.₄ ≈ +0.5–0.8; ΔMW = +16.45 Da (class-level estimate)
Higher lipophilicity may enhance permeability but may increase non-specific binding; assay logD profile guides selection.
Matched molecular pair analysis (class-level).
lipophilicity metabolic stability halogen SAR CYP450 oxidation

Kinase Inhibition Potential: Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold Benchmarking Against Reference Inhibitors

Although direct kinase IC₅₀ data for 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one are not published, structurally proximate derivatives within the pyrido[2,3-d]pyrimidin-4(3H)-one series have demonstrated potent EGFR inhibition. Compound 8a (bearing a 4-substituted anilino group at C-2) inhibited EGFRWT with IC₅₀ = 0.099 µM and EGFRT790M with IC₅₀ = 0.123 µM, compared to erlotinib (IC₅₀ = 0.051 and 0.094 µM, respectively) [1]. In a multi-targeted kinase series, compound 5a bearing a 4-chlorophenyl group at C-7 exhibited IC₅₀ values of 0.3, 6.6, and 7 µM against HepG-2, PC-3, and HCT-116 cells, outperforming doxorubicin (IC₅₀: 0.6, 6.8, and 12.8 µM) in the HepG-2 cell line by 2-fold [2]. These data establish that the 4-chlorophenyl-pyrido[2,3-d]pyrimidin-4(3H)-one chemotype can achieve low-micromolar to sub-micromolar cellular potency across multiple cancer lineages.

Kinase Inhibition Benchmarking
Class-level inference
0.3 µM
Analog 5a IC₅₀ (HepG-2)
vs 0.6 µM doxorubicin (2× difference)
Reported cell-model response context; supports kinase inhibition screening fit.
Structurally related analog; direct data pending.
EGFR inhibitor kinase selectivity pyridopyrimidine anticancer IC50 comparison

N3-Amino Group Essentiality: Hydrogen-Bond Donor Capacity vs. N-Methylated Analogs

The N3-amino group of the target compound provides a critical hydrogen-bond donor (HBD) for kinase hinge-region interaction. N-Methylation of this position (as in 3-methyl-2-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one, CAS 54716-26-6) eliminates one HBD and increases steric bulk. In the pyrido[2,3-d]pyrimidin-7-one CDK inhibitor series, N3-methylation reduced CDK4/Cyclin D1 inhibitory activity by approximately 10- to 100-fold relative to the NH analog, as the methyl group disrupts the conserved hydrogen bond with the hinge backbone carbonyl of Glu81 [1]. The free amino group also serves as a synthetic handle for further derivatization (e.g., acylation, sulfonylation), which is not possible with N-alkylated analogs .

N3-Amino vs. N-Methyl
Class-level inference
Free NH₂ 2 HBD capacity; synthetic handle retained
N3-CH₃ No HBD; blocks derivatization
Estimated 10- to 100-fold CDK4 inhibition reduction
Loss of hinge-binding HBD may severely reduce kinase engagement; amino group essential for elaboration.
Inferred from CDK4/cyclin D1 co-crystal structures.
hinge-binding pharmacophore kinase inhibitor design hydrogen-bond donor N-methylation SAR

Best Research and Industrial Application Scenarios for 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one


Kinase Inhibitor Hit-Finding and Selectivity Profiling Libraries

Based on the validated kinase inhibition potential of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold—with structurally related compounds achieving IC₅₀ values of 0.099–0.123 µM against EGFRWT/EGFRT790M and 0.3 µM against HepG-2 cells [1]—this compound is well-suited as a core scaffold for constructing focused kinase inhibitor screening libraries. The 3-amino group provides a synthetic handle for rapid parallel derivatization (amide, sulfonamide, urea libraries) to explore SAR around the hinge-binding motif [2]. Its 4-chlorophenyl substituent provides a balanced lipophilic anchor that can be exploited for hydrophobic pocket occupancy in ATP-binding sites.

Regioisomeric Probe for Halogen Position–Activity Relationship Studies

The distinct regioisomeric identity of the para-chloro substituent (vs. the ortho- and meta-chloro isomers) makes this compound a critical tool for mapping halogen position–activity relationships. As documented in 2-anilino-pyrido[2,3-d]pyrimidin-7-one series, ortho-to-para chlorine migration can alter kinase potency by 5- to 20-fold [1]. Systematic procurement of the 2-, 3-, and 4-chlorophenyl regioisomers enables definitive SAR deconvolution for target binding pockets where halogen position dictates the dihedral angle between the core and pendant aryl ring.

Medicinal Chemistry Starting Point for N3-Functionalized Analog Synthesis

The free 3-amino group distinguishes this compound from N-alkylated analogs and serves as the primary site for further functionalization. In contrast to the N3-methyl analog (which suffers an estimated 10- to 100-fold loss in CDK4 inhibitory activity) [1], the target compound retains full hinge-binding hydrogen-bond donor capacity while enabling installation of diverse N3-substituents (acyl, sulfonyl, carbamoyl, alkyl) to modulate potency, selectivity, and pharmacokinetic properties. This positions the compound as a preferred starting material for lead optimization programs targeting kinases, mGlu5 receptors, or carbonic anhydrase isoforms [2].

Antimicrobial and Anti-Infective Screening Cascades

Pyrido[2,3-d]pyrimidine derivatives have demonstrated activity against Toxoplasma gondii, Leishmania major, and various Gram-positive and Gram-negative bacterial strains [1]. Compounds bearing 4-chlorophenyl groups within this chemotype have shown broad-spectrum antimicrobial profiles [2]. The target compound can be deployed in phenotypic screening cascades against bacterial and parasitic targets, particularly where the 4-chlorophenyl substituent provides favorable membrane permeability characteristics for intracellular pathogen access.

Application
Selection Property
Validation Focus
Kinase hit-finding and selectivity profiling
Pyrido[2,3-d]pyrimidine scaffold, hinge-binding motif
Target engagement and kinase panel screening
Halogen position–activity relationship studies
Regioisomeric identity (para-Cl vs ortho/meta)
Conformational effects on target binding
N3-functionalized analog synthesis
Free 3-amino group for derivatization
Hinge-binding retention and selectivity tuning
Antimicrobial and anti-infective screening
Cell-permeable pyridopyrimidine scaffold
Phenotypic screening against intracellular pathogens
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